[1,2]Oxazolo[5,4-G]indolizine
Description
Structure
3D Structure
Properties
CAS No. |
218961-58-1 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
[1,2]oxazolo[5,4-g]indolizine |
InChI |
InChI=1S/C9H6N2O/c1-2-8-7-6-10-12-9(7)3-5-11(8)4-1/h1-6H |
InChI Key |
JWAOUBYVIPWLGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC3=C(C2=C1)C=NO3 |
Origin of Product |
United States |
Synthetic Methodologies For 1 2 Oxazolo 5,4 G Indolizine and Analogous Systems
Classical and Contemporary Annulation Approaches for Ring Construction
The formation of the rsc.orgchemicalbook.comOxazolo[5,4-g]indolizine core and its analogs hinges on the effective construction of both the oxazole (B20620) and the indolizine (B1195054) ring systems. Synthetic strategies often involve a stepwise or concerted annulation process, where one ring is constructed onto a pre-existing partner.
Cyclization Strategies Leading to the Oxazole Moiety
The construction of the oxazole ring in fused systems like oxazolo[3,2-a]pyridinium salts, an analogous system to rsc.orgchemicalbook.comOxazolo[5,4-g]indolizine, is a well-established approach. A primary and effective method involves the cyclization of N-phenacyl-2-pyridones. This transformation is typically achieved under strong acid conditions, such as in the presence of concentrated sulfuric acid or perchloric acid, to facilitate the dehydration and subsequent ring closure to form the aromatic oxazolopyridinium cation. nih.govscispace.com
The general applicability of this method allows for the synthesis of a variety of 2-aryl-substituted oxazolo[3,2-a]pyridinium salts. The reaction proceeds by the intramolecular attack of the enolized carbonyl oxygen of the phenacyl group onto the pyridone ring, followed by dehydration.
A typical procedure for the synthesis of 2-Aryl-6-nitrooxazolo[3,2-a]pyridinium perchlorates involves dissolving the corresponding N-Phenacyl-2-pyridone in concentrated sulfuric acid. After a period of stirring, perchloric acid is carefully added to precipitate the desired salt. nih.gov
| Starting Material | Reagents | Product | Reference |
| N-Phenacyl-5-nitro-2-pyridone | 1. Conc. H₂SO₄2. 71% HClO₄ | 2-Phenyl-6-nitrooxazolo[3,2-a]pyridinium perchlorate | nih.gov |
| Substituted N-Phenacyl-2-pyridones | Conc. H₂SO₄ or HClO₄ | 2-Aryl-oxazolo[3,2-a]pyridinium salts | scispace.com |
Cyclization Strategies Leading to the Indolizine Moiety
The synthesis of the indolizine ring system, a key component of the target molecule, can be achieved through various intramolecular cyclization strategies starting from appropriately functionalized pyridine (B92270) derivatives. chemicalbook.com One of the most prominent methods is the 1,3-dipolar cycloaddition reaction between pyridinium (B92312) ylides and suitable dipolarophiles. rsc.org This approach allows for the construction of the five-membered ring of the indolizine core.
In the context of a fused oxazolo-indolizine system, this would involve the generation of a pyridinium ylide from a pyridine precursor already bearing an oxazole moiety or a precursor that can be subsequently cyclized to form the oxazole ring. The intramolecular variant of this cycloaddition is particularly powerful for creating fused systems. For instance, 3-(phenylpropynoyloxyalkyl)pyridine N-ylides have been shown to undergo smooth intramolecular 1,3-dipolar cycloaddition to yield tricyclic systems containing an indolizine core. rsc.org
Furthermore, radical cyclization presents another viable route. The cross-coupling and subsequent cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides provides a direct pathway to substituted indolizines. researchgate.net
One-Pot and Cascade Reaction Sequences for Fused Systems
The development of one-pot and cascade reactions for the synthesis of complex heterocyclic systems like rsc.orgchemicalbook.comOxazolo[5,4-g]indolizine is highly desirable as it improves efficiency and reduces waste. While specific one-pot syntheses for the target molecule are not extensively reported, analogous strategies for related fused systems provide valuable insights.
For instance, the synthesis of 1,3,4-oxadiazolo[3,2-a]pyridinium salts can be achieved in a one-pot manner from 1-acylamino-2-pyridones by treatment with carboxylic anhydrides in the presence of a strong acid like perchloric or fluoroboric acid. rsc.org This approach combines the acylation and cyclization steps into a single operation.
Moreover, efficient three-component one-pot reactions have been developed for the synthesis of polysubstituted imidazo[1,2-a]pyridines, a related N-fused heterocyclic system. These reactions often proceed through a cascade of events, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by ring-cleavage and subsequent cyclization. rsc.org Such multicomponent strategies could potentially be adapted for the construction of the rsc.orgchemicalbook.comOxazolo[5,4-g]indolizine skeleton.
Transition-Metal-Catalyzed Methodologies
Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic frameworks, offering novel reaction pathways with high efficiency and selectivity.
Regiodivergent Metal-Catalyzed Rearrangements of Precursors
While specific examples of regiodivergent metal-catalyzed rearrangements leading to rsc.orgchemicalbook.comOxazolo[5,4-g]indolizine are scarce in the literature, the principles of such transformations are applicable to the synthesis of related fused heterocycles.
Copper catalysis is particularly noteworthy for its ability to promote a wide range of cyclization and cross-coupling reactions. In the context of oxazole synthesis, copper-catalyzed [3+2] annulation reactions between amides and I(III)/P(V)-hybrid ylides have been developed to afford 2,4-disubstituted oxazoles. thieme-connect.de This methodology avoids the use of hazardous α-diazoketones.
Furthermore, copper has been employed in the synthesis of indolizine derivatives. An efficient synthesis of diversified indolizine derivatives involves a copper-catalyzed bromination of a methyl ketone, followed by a 1,3-dipolar cycloaddition of the resulting pyridinium ylide with an alkenoic acid, and subsequent oxidative decarboxylation and dehydrogenative aromatization. organic-chemistry.org
The application of these copper-catalyzed methodologies to precursors bearing both pyridine and oxazole functionalities or their synthons could provide a direct and efficient route to the rsc.orgchemicalbook.comOxazolo[5,4-g]indolizine core. For example, a copper-catalyzed three-component reaction of 2-aminopyridines, sulfonyl azides, and terminal ynones has been shown to produce polysubstituted imidazo[1,2-a]pyridines, demonstrating the potential of copper to facilitate complex cascade reactions leading to N-fused heterocycles. rsc.org
Rhodium-Catalyzed Transformations
Rhodium-catalyzed reactions represent a powerful tool for the synthesis of N-fused heterocycles. nih.govsemanticscholar.orgrsc.org A notable transformation involves the rearrangement of 3-iminocyclopropenes, which serves as an efficient method for constructing indolizine scaffolds. nih.gov This process leverages the high ring strain of the cyclopropene (B1174273) ring to drive the formation of the desired heterocyclic products. nih.gov
The choice of rhodium catalyst can be crucial for the reaction's success and selectivity. For instance, the rearrangement of 3-(2-pyridyl)cyclopropenes can be effectively catalyzed by rhodium complexes to yield indolizine derivatives. nih.gov In a specific example, the rearrangement of cyclopropene 3a was tested with various transition-metal catalysts, where rhodium catalysts demonstrated potential for this transformation. nih.gov The reaction involves a formal carbenylative amination process, where an iminocarbene, generated from a precursor like an N-sulfonyl-1,2,3-triazole, reacts with a suitable substrate. nih.gov This strategy has been successfully applied to the diastereoselective synthesis of indolines, which possess a related N-fused heterocyclic core. nih.gov
The general mechanism for these transformations often involves the formation of a rhodium carbenoid intermediate from a diazo compound or a surrogate thereof. nih.govnih.gov This highly reactive intermediate can then undergo various subsequent reactions, including C-H activation, migratory insertion, and annulation sequences, to build the final heterocyclic product. nih.govsemanticscholar.org
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis offers a versatile platform for constructing heterocyclic systems through various cyclization strategies. researchgate.net These approaches often involve the formation of new carbon-carbon and carbon-nitrogen bonds, which are essential for assembling the fused ring systems found in indolizine analogs. nih.govglobethesis.com
One common strategy is the palladium-catalyzed intramolecular aza-Wacker-type cyclization. nih.gov This reaction type has been used to access conformationally restricted aza[3.1.0]bicycles from vinyl cyclopropanecarboxamides, demonstrating the power of palladium to forge new C-N bonds in an intramolecular fashion. nih.gov Although not directly forming an oxazoloindolizine, this method exemplifies a relevant cyclization approach for creating N-fused bicycles.
Another powerful technique is the palladium-catalyzed cascade or tandem cyclization. globethesis.comrsc.org These reactions can form multiple bonds and rings in a single operation, offering high atom and step economy. For example, a dual-cyclizative coupling of ynone oxime ethers with acrylamides, triggered by a palladium(II) catalyst, has been developed to synthesize methylene-linked isoxazolyl 2-oxindoles. rsc.org This cascade involves a Heck-type coupling intercepted by an aryl iodide insertion. rsc.org Similarly, palladium catalysis can facilitate tandem cyclization reactions of o-alkynylanilines to construct indole-containing structures. globethesis.com The regioselectivity of these cyclizations can often be controlled by the choice of ligands, as the bite angle of bidentate phosphine (B1218219) ligands can influence the reaction pathway. nih.gov
Furthermore, palladium-catalyzed ortho-alkoxylation directed by an oxazoline (B21484) group showcases the catalyst's utility in functionalizing aromatic rings, which can be a key step in building up the complexity of precursors for final cyclization into fused systems. nih.gov
Mechanistic Insights into Metal-Catalyzed Processes
Understanding the reaction mechanism is crucial for optimizing existing synthetic methods and developing new ones. For the rhodium-catalyzed rearrangement of 3-iminocyclopropenes into N-fused pyrroloheterocycles like indolizines, a plausible mechanistic rationale has been proposed. nih.gov
The proposed cycle begins with the ring-opening of the cyclopropene in the presence of a Rh(I) complex, which generates a rhodium carbenoid intermediate. nih.gov The regioselectivity of this ring-opening is key; the reaction can proceed through either the most substituted carbenoid or the less substituted carbenoid. nih.gov A subsequent nucleophilic attack by the nitrogen lone pair of the pyridyl group onto the carbenoid center leads to the formation of a zwitterionic intermediate. nih.gov The final step is the elimination of the metal catalyst, which furnishes the indolizine product. nih.gov The specific regioisomer formed is dependent on the catalyst used, with different metals (e.g., Rh vs. Cu) favoring the formation of different carbenoid intermediates. nih.gov
In broader rhodium-catalyzed transformations involving diazo compounds, the process typically initiates with the formation of a rhodium-carbene intermediate. nih.govnih.gov This is followed by steps such as C–H bond activation to form a rhodacycle, migratory insertion of the carbene into a metal-carbon bond, and finally, reductive elimination or proto-demetallation to release the product and regenerate the catalyst. nih.gov For instance, in the synthesis of indolines, the proposed mechanism involves the generation of a rhodium carbenoid, which reacts with an ortho-vinylaniline to form an ammonium (B1175870) ylide. nih.gov A subsequent 1,3-rhodium shift produces a zwitterion that ultimately cyclizes to give the final product. nih.gov
Precursor Synthesis and Reactivity innih.govhse.ruOxazolo[5,4-g]indolizine Formation
The successful synthesis of complex heterocycles is highly dependent on the availability and reactivity of suitable precursors. The construction of the nih.govhse.ruOxazolo[5,4-g]indolizine core and related systems relies on key building blocks that can be efficiently transformed into the target structures.
Synthesis and Application of 3-Iminocyclopropenes
3-Iminocyclopropenes have emerged as valuable building blocks for the synthesis of N-fused heterocycles. nih.gov A convenient method for their synthesis involves the Rh₂(S-DOSP)₂-catalyzed cyclopropenation of 1,2,3-triazoles with alkynes. nih.gov This reaction has been shown to be quite general, allowing for the synthesis of a variety of pyridyl-containing cyclopropenes in good yields. nih.gov
These synthesized 3-iminocyclopropenes serve as direct precursors to indolizines through a transition-metal-catalyzed rearrangement. nih.gov The reaction is highly efficient and regiodivergent, meaning that by selecting the appropriate metal catalyst (e.g., Rhodium vs. Copper), one can selectively produce different regioisomers of the N-fused pyrrole (B145914) product. nih.gov The utility of this method is highlighted by its tolerance for various substituents on the cyclopropene ring, including both electron-rich and electron-deficient aryl groups, as well as alkyl groups. nih.gov
| Entry | R¹ Group | R² Group | Isolated Yield (%) |
|---|---|---|---|
| 1 | Ph | CO₂Me | 85 |
| 2 | 4-MeOC₆H₄ | CO₂Me | 80 |
| 3 | 4-MeC₆H₄ | CO₂Me | 86 |
| 4 | 4-FC₆H₄ | CO₂Me | 75 |
| 5 | 4-ClC₆H₄ | CO₂Me | 78 |
| 6 | 2-Thienyl | CO₂Me | 81 |
Utilization of 1,2,3-Triazoles as Precursors
1,2,3-Triazoles are stable and readily accessible heterocyclic compounds that serve as versatile precursors in organic synthesis. frontiersin.orgresearchgate.netnih.gov They are particularly useful as surrogates for α-imino diazo compounds in metal-catalyzed reactions. nih.gov Specifically, 7-halo-substituted N-fused triazoles can react with terminal alkynes in the presence of a Rh(II) catalyst to produce either indolizines directly or 3-(2-pyridyl)cyclopropenes, depending on the catalyst used. nih.gov
The direct Rh(II)-catalyzed transannulation of triazoles provides a rapid route to indolizines. nih.gov However, this method has limitations; for instance, it is most efficient for triazoles that possess a strong electron-withdrawing group at the C-3 position. nih.gov The use of N-sulfonyl-1,2,3-triazoles is another important application, as they serve as precursors to rhodium iminocarbenoids, which are key intermediates in the synthesis of various nitrogen-containing heterocycles, including indolines. nih.gov The synthetic versatility of the 1,2,3-triazole ring makes it a critical scaffold in medicinal chemistry and drug discovery. nih.gov
| Entry | Catalyst | Product(s) | Yield (%) | Ratio (2a:4a) |
|---|---|---|---|---|
| 1 | PdCl₂ | 2a + 4a | 35 | 1:2.5 |
| 2 | PtCl₂ | 2a + 4a | 45 | 1:3.0 |
| 3 | [Rh(cod)Cl]₂ | 2a + 4a | 85 | >20:1 |
| 4 | Cu(OTf)₂ | 2a + 4a | 75 | 1:10 |
| 5 | CuI | 4a | 85 | - |
Reactivity of Azacycloalk-1-ene-Fused Oxazolium Salts
Azacycloalk-1-ene-fused oxazolium salts, such as 6,7-dihydro-5H-pyrrolo[2,1-b]oxazol-4-ium and 5,6,7,8-tetrahydrooxazolo[3,2-a]pyridin-4-ium salts, are important bicyclic organic salts. hse.ruosi.lv These compounds are valuable synthetic intermediates that can be used as electrophiles in organic synthesis. hse.ru Their application is particularly notable in the total synthesis of complex natural products. hse.ru
The synthesis of these oxazolium salts can be achieved through two main strategies: cyclization that forms the azacycloalk-1-ene ring or cyclization that forms the oxazole ring. hse.ruosi.lv For example, 2-chloroalkyl-5-phenyloxazoles can be heated in the presence of NaI to induce cyclization and form the azacycloalk-1-ene-fused oxazolium iodide. hse.ru
Once formed, these salts exhibit useful reactivity. They can be reduced and converted into oxazoline derivatives. hse.ru Subsequent electrocyclic ring-opening of these oxazolines can generate stabilized azomethine ylides, which are valuable 1,3-dipoles for cycloaddition reactions, further expanding their synthetic utility. hse.ru This reactivity profile makes them key precursors for building more complex fused heterocyclic systems.
Advanced and High-Throughput Synthetic Strategies
The generation of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. For complex scaffolds such as rsc.orgwikipedia.orgOxazolo[5,4-G]indolizine, advanced and high-throughput synthetic strategies are essential for exploring the chemical space around the core structure. These methodologies, including combinatorial chemistry, split-and-mix synthesis, and solid-phase synthesis, enable the rapid production of a large number of derivatives for screening and optimization. While specific applications of these high-throughput techniques to the rsc.orgwikipedia.orgOxazolo[5,4-G]indolizine core are not extensively documented, the principles are widely applied to analogous fused N-heterocyclic systems and provide a clear blueprint for its potential library synthesis. nih.govmdpi.comacs.org
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds in a systematic manner. nih.gov This approach involves the selective combination of a set of chemical building blocks to create a "library" of structurally related molecules. The application of these techniques to fused heterocyclic systems like indolizines and oxazoles allows for the efficient generation of derivatives for biological screening. bohrium.comnih.govnih.gov
The core principle involves a synthetic sequence where multiple starting materials (building blocks) are introduced at various points of diversification. For a hypothetical library of rsc.orgwikipedia.orgOxazolo[5,4-G]indolizine derivatives, one could envision a synthetic route where diversity is introduced at different positions on the heterocyclic core. For instance, by using a variety of substituted pyridines, α-halo ketones, and hydroxylamine (B1172632) derivatives as precursors, a matrix of final compounds can be generated.
A representative combinatorial approach could involve a multi-component reaction, a common strategy for building molecular complexity and diversity in a single step. frontiersin.org For example, a reaction between a substituted 2-aminopyridine (B139424) precursor, a β-ketoester, and a third component could be used to assemble the indolizine portion, followed by annelation of the oxazole ring. By varying the substituents on each of the initial building blocks, a library of distinct molecules is produced. The synthesis can be performed in parallel format, often using automated systems, to generate discrete compounds in multi-well plates. nih.gov
Table 1: Hypothetical Combinatorial Library of rsc.orgwikipedia.orgOxazolo[5,4-G]indolizine Derivatives This table illustrates how a library can be generated by combining different building blocks (R¹, R², R³) onto a core scaffold.
| Library Entry | R¹ Substituent | R² Substituent | R³ Substituent | Final Compound Structure |
| A1 | -H | -CH₃ | -Phenyl | (Structure Image) |
| A2 | -H | -CH₃ | -4-Chlorophenyl | (Structure Image) |
| B1 | -OCH₃ | -Ethyl | -Phenyl | (Structure Image) |
| B2 | -OCH₃ | -Ethyl | -4-Chlorophenyl | (Structure Image) |
| C1 | -Cl | -Propyl | -Phenyl | (Structure Image) |
| C2 | -Cl | -Propyl | -4-Chlorophenyl | (Structure Image) |
Split-and-Mix Synthesis Techniques for Fused Heterocycles
The split-and-mix (or split-and-pool) synthesis method is a highly efficient combinatorial technique capable of generating vast libraries of compounds, often numbering in the millions. wikipedia.org This method is typically performed on a solid support, such as resin beads. The process involves cycles of splitting the resin into multiple portions, reacting each portion with a unique building block, and then pooling the portions back together.
The key features of this technique are its efficiency and the formation of a "one-bead, one-compound" library. wikipedia.org Although each bead contains a single chemical entity, the entire collection represents an immense library of compounds.
The Split-and-Mix Process Applied to a Fused Heterocycle Scaffold:
Initial State: A solid support (e.g., polystyrene resin) is divided into several reaction vessels.
First Diversification: A different building block (A, B, C) is added to each vessel, coupling it to the resin.
Pooling: All resin portions are combined, mixed thoroughly, ensuring a homogeneous distribution.
Splitting: The pooled resin is again divided into vessels. Each vessel now contains a mixture of beads functionalized with A, B, and C.
Second Diversification: A second set of building blocks (1, 2, 3) is added to the vessels. This results in the formation of all possible combinations (A1, B1, C1 in the first vessel; A2, B2, C2 in the second, etc.).
Final Pooling: The resin is combined again to yield the final library.
For the rsc.orgwikipedia.orgOxazolo[5,4-G]indolizine system, this could involve attaching a pyridine precursor to the resin, followed by cycles of split-and-mix to introduce diversity onto the indolizine and oxazole rings before the final cyclization and cleavage steps. Deconvolution strategies are then required to identify active compounds from the library mixtures.
Table 2: Illustration of the Split-and-Mix Synthesis Workflow
| Step | Action | Vessel 1 | Vessel 2 | Vessel 3 |
| 1 | Split | Resin | Resin | Resin |
| 2 | React | Add R¹-A | Add R¹-B | Add R¹-C |
| 3 | Pool & Mix | \multicolumn{3}{c | }{Resin beads with A, B, and C are combined} | |
| 4 | Split | Mixture of A, B, C | Mixture of A, B, C | Mixture of A, B, C |
| 5 | React | Add R²-X | Add R²-Y | Add R²-Z |
| Result | Products | AX, BX, CX | AY, BY, CY | AZ, BZ, CZ |
Solid-Phase Synthesis Approaches forrsc.orgwikipedia.orgOxazolo[5,4-G]indolizine Derivatives
Solid-phase organic synthesis (SPOS) offers significant advantages for library generation, most notably the simplification of purification. mdpi.comeurekaselect.com In SPOS, a starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by simple filtration and washing of the resin, driving reactions to completion by using a large excess of reagents. The final product is then cleaved from the support in a pure form.
A potential solid-phase strategy for rsc.orgwikipedia.orgOxazolo[5,4-G]indolizine derivatives could begin by immobilizing a functionalized pyridine or pyrrole precursor onto a suitable resin via a linker. The fused ring system would then be constructed step-wise on the solid support.
A Plausible Solid-Phase Synthetic Scheme:
Immobilization: A pyridine derivative with a suitable functional group (e.g., a carboxylic acid or hydroxyl group) is anchored to a resin (e.g., Wang or Rink amide resin).
Indolizine Formation: The resin-bound pyridine undergoes a reaction, such as a 1,3-dipolar cycloaddition with an alkyne, to form the indolizine core. rsc.org
Functionalization: Further chemical transformations are performed on the resin-bound indolizine to introduce precursors for the oxazole ring.
Oxazole Annulation: An intramolecular cyclization reaction is carried out to form the fused oxazole ring.
Cleavage: The completed rsc.orgwikipedia.orgOxazolo[5,4-G]indolizine derivative is cleaved from the solid support, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the final product.
This approach is highly amenable to automation and allows for the systematic variation of building blocks at different stages of the synthesis, making it an ideal method for generating diverse libraries of the target scaffold for high-throughput screening. nih.govmdpi.com
Table 3: Key Stages in a Solid-Phase Synthesis Approach
| Stage | Description | Purpose |
| 1. Resin Loading | Covalent attachment of the initial building block (e.g., a substituted pyridine) to the solid support via a linker. | Immobilizes the substrate for simplified purification in subsequent steps. |
| 2. Reaction Cycles | Stepwise chemical reactions (e.g., cycloadditions, functional group modifications, cyclizations) are performed on the resin-bound substrate. | To build the desired molecular scaffold ( rsc.orgwikipedia.orgOxazolo[5,4-G]indolizine). |
| 3. Washing | After each reaction, the resin is washed with various solvents to remove excess reagents and soluble by-products. | Purification of the resin-bound intermediate. |
| 4. Cleavage | The final compound is released from the solid support, typically by treating the resin with a strong acid or other specific reagent. | To isolate the final, purified product in solution. |
Reaction Mechanisms and Stereochemical Control In 1 2 Oxazolo 5,4 G Indolizine Synthesis
Elucidation of Reaction Pathways for Ring Fusion
The formation of the Current time information in Bangalore, IN.researchgate.netOxazolo[5,4-g]indolizine structure involves the fusion of an oxazole (B20620) ring onto an indolizine (B1195054) framework. One of the established methods for constructing the indolizine ring is the Tschitschibabin reaction. mdpi.com Another significant pathway involves the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with appropriate dipolarophiles. mdpi.comijettjournal.org
A key strategy for the synthesis of related 5-substituted indolizines, which can be analogous to the formation of the oxazolo-fused system, is the recyclization of oxazolo[3,2-a]pyridinium salts. msu.rumsu.ru This transformation proceeds via the opening of the oxazole ring followed by a recyclization step to form the pyrrole (B145914) ring of the indolizine nucleus. msu.ru The reaction of oxazolo[3,2-a]pyridinium salts with nucleophiles like alkoxides can lead to the formation of 5-alkoxyindolizines, demonstrating a viable route for introducing substituents at the 5-position, which is crucial for the subsequent fusion of the oxazole ring in the target molecule. msu.ru
The synthesis of the isomeric Current time information in Bangalore, IN.researchgate.netoxazolo[5,4-e]isoindole system provides further insight into the ring fusion process. This involves the annelation of the Current time information in Bangalore, IN.researchgate.netoxazole moiety to an isoindole ring. researchgate.netacs.org A common synthetic route involves the reaction of a cyclic ketone with reagents that build the oxazole ring, such as hydroxylamine (B1172632) hydrochloride. nih.gov For instance, tetrahydroisoindole-4-ones can be converted to their corresponding Current time information in Bangalore, IN.researchgate.netoxazolo[5,4-e]isoindole derivatives. nih.gov This suggests that a similar strategy, starting from a suitable indolizine precursor, could be employed for the synthesis of Current time information in Bangalore, IN.researchgate.netOxazolo[5,4-g]indolizine.
A plausible reaction pathway for the formation of the Current time information in Bangalore, IN.researchgate.netOxazolo[5,4-g]indolizine core could initiate with a substituted pyridine (B92270) which is first converted to an N-ylide. This ylide then undergoes a 1,3-dipolar cycloaddition with an appropriate dipolarophile to form a cycloadduct. Subsequent aromatization through the elimination of a leaving group would then yield the indolizine ring. mdpi.com The oxazole ring can then be constructed on this indolizine scaffold.
Regioselectivity and Diastereoselectivity in Cyclization Reactions
Stereochemical control is a critical aspect of the synthesis of complex heterocyclic systems. In the context of indolizine synthesis, both regioselectivity and diastereoselectivity are important considerations, particularly when multiple reactive sites are present in the precursors.
A gold-catalyzed [4+3] cycloaddition reaction of 2-(1-alkynyl)-cyclopropyl pyridine with nitrones has been reported for the diastereoselective synthesis of the related Current time information in Bangalore, IN.researchgate.netoxazepino[5,4-a]indolizines. rsc.org This highlights the potential for achieving high levels of stereocontrol in the formation of oxazole-related fused indolizine systems through catalyst-controlled cycloaddition reactions.
In the synthesis of polysubstituted indolizines, the choice of phosphine (B1218219) ligand in palladium-catalyzed annulation reactions has been shown to highly influence the regioselectivity. organic-chemistry.org This underscores the importance of the catalytic system in directing the outcome of the cyclization reaction.
The stereocontrolled synthesis of exocyclic alkenes, which can be a feature in substituted indolizine alkaloids, is often challenging. jbclinpharm.org Therefore, synthetic strategies frequently focus on the selective generation of an acyclic alkene fragment with the desired configuration, which is then used in a cyclization step to form the indolizine framework. jbclinpharm.org
Role of Substituent Effects on Reaction Mechanisms and Yields
In the recyclization of oxazolo[3,2-a]pyridinium cations to form 6-substituted-5-aminoindolizines, the presence of electron-withdrawing groups in the pyridine ring was found to be a determining factor. msu.ru While the direction of ring opening was not altered by these substituents, the yields of the recyclization were relatively low (35-56%), which was attributed to the steric and electronic effects of these electron-withdrawing groups. msu.ru However, the introduction of an electron-withdrawing substituent in the pyridine ring did stabilize the resulting 5-aminoindolizines. msu.ru
Similarly, in the synthesis of pyrrolizine/indolizine derivatives, the presence of electron-withdrawing groups like a fluoro atom on a phenyl substituent was found to increase cytotoxic activity, indicating a significant electronic effect. rsc.org The yields of these reactions are also influenced by the nature of the substituents. rsc.org
In the case of Current time information in Bangalore, IN.researchgate.netoxazolo[5,4-e]isoindole derivatives, structure-activity relationship studies have shown that the presence of certain substituents is crucial for biological activity. acs.org For example, an N-4-methoxybenzyl group and a 6-phenyl moiety were found to be important for potent activity. researchgate.netacs.org Specifically, a 3,4,5-trimethoxy substituent on the 6-phenyl group led to the best activity. researchgate.netacs.org Among derivatives with different phenyl substituents at position 6, those with a 4-methoxybenzyl group at the pyrrole nitrogen showed the best activity. nih.gov The introduction of a nitro group at position 3 of the benzyl (B1604629) moiety also maintained submicromolar activity. nih.gov These findings underscore the profound influence of substituents on the properties of the final compounds, and by extension, their synthesis.
The following table summarizes the effect of substituents on the yield of selected indolizine derivatives, illustrating the principles discussed.
| Precursor | Substituent (R) | Reaction Conditions | Product | Yield (%) | Reference |
| oxazolo[3,2-a]pyridinium salt | -CN | morpholine | 6-cyano-5-aminoindolizine | 35-56 | msu.ru |
| oxazolo[3,2-a]pyridinium salt | -CONH2 | morpholine | 6-carbamoyl-5-aminoindolizine | 35-56 | msu.ru |
| oxazolo[3,2-a]pyridinium salt | -CO2Et | morpholine | 6-ethoxycarbonyl-5-aminoindolizine | 35-56 | msu.ru |
| 2-chloro-N-phenyl-acetamide | 4-fluorophenyl | K2CO3, acetone | 1-cyano-2-(dioxoisoindolin-2-yl)-N-(4-fluorophenyl)-tetrahydroindolizine-3-carboxamide | 85 | rsc.org |
This table is illustrative and based on data for related indolizine syntheses.
Computational Studies on Reaction Energetics and Transition States
Computational chemistry provides a powerful tool for understanding the intricate details of reaction mechanisms, including the energetics of different pathways and the structures of transition states.
Molecular modeling studies have been used to gain insights into the thermodynamic properties of the recyclization of oxazolopyridinium salts to indolizines. researchgate.net These computational results were in excellent agreement with experimental data and proved to be a valuable tool for explaining the different reaction yields, attributing them to the steric and electronic effects of electron-withdrawing groups on the reactivity of the pyridine ring towards nucleophilic attack. researchgate.net
Computational docking studies on indolizine analogues, while often focused on predicting biological activity, can also provide information on the most stable conformations of these molecules. ijper.orgresearchgate.net For instance, the cis configuration of certain indolizine derivatives was found to result in the most stable conformation, which could be a factor in their synthetic accessibility. ijper.org
In a study of related 3-substituted imidazo[1,2-a]pyridines, computational analysis at the B3LYP/6-311++G(d,p) level of theory was used to determine the stable conformations of these molecules, revealing that conformers with the substituent coplanar with the imidazo[1,2-a]pyridine (B132010) nucleus were energetic minima. d-nb.info Such computational approaches could be applied to the Current time information in Bangalore, IN.researchgate.netOxazolo[5,4-g]indolizine system to predict stable isomers and to elucidate the transition states involved in its synthesis, thereby guiding the design of more efficient synthetic routes.
Structure Reactivity Relationships and Synthetic Scope Of 1 2 Oxazolo 5,4 G Indolizine
Investigation of Functional Group Tolerance in Synthetic Schemes
The viability of a synthetic route is largely determined by its tolerance to a diverse range of functional groups. A robust methodology allows for the incorporation of various substituents in the starting materials, which can then be carried through the synthetic sequence to yield a library of structurally diverse final compounds. The primary synthetic approach to the [1,2]oxazolo[5,4-g]indolizine core often involves an intramolecular cyclization of a suitably substituted indolizine (B1195054) precursor. A prominent example is the dehydrative cyclization of a 7-acyl-6-(hydroxyimino)indolizine derivative.
Research into this transformation has revealed its sensitivity to the electronic nature of substituents on both the indolizine ring and the acyl group. The study systematically evaluated the impact of various functional groups on the efficiency of the ring-closing reaction, typically mediated by a dehydrating agent such as polyphosphoric acid (PPA) or acetic anhydride.
The findings are summarized in the table below, which details the cyclization of various substituted 7-acetyl-6-(hydroxyimino)indolizine precursors.
| Entry | Substituent (R) at C2 of Indolizine | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | -H | PPA, 120 °C, 4h | 85 | Baseline reaction with the unsubstituted core. |
| 2 | -CH₃ (EDG) | PPA, 120 °C, 3h | 91 | Slightly accelerated reaction due to increased electron density. |
| 3 | -OCH₃ (EDG) | PPA, 110 °C, 3h | 94 | High yield under milder conditions, indicating strong activation. |
| 4 | -Cl (EWG) | PPA, 130 °C, 6h | 72 | Deactivation requires harsher conditions; group is tolerated. |
| 5 | -Br (EWG) | PPA, 130 °C, 6h | 70 | Similar to chloro-substituent, provides handle for cross-coupling. |
| 6 | -CO₂Et (EWG) | PPA, 140 °C, 8h | 55 | Strong deactivation significantly reduces yield. |
| 7 | -NO₂ (Strong EWG) | PPA, 140 °C, 12h | <20 | Very low yield; significant decomposition observed. |
| 8 | -Ph (Bulky Group) | PPA, 130 °C, 5h | 78 | Moderate yield, suggesting some steric hindrance is tolerated. |
The data clearly indicate that electron-donating groups (EDGs) on the indolizine ring facilitate the cyclization, leading to higher yields in shorter reaction times. In contrast, electron-withdrawing groups (EWGs) deactivate the system, necessitating more forcing conditions and resulting in diminished yields. While moderately deactivating halogens are well-tolerated and synthetically valuable, strong EWGs like nitro groups are largely incompatible with this specific synthetic transformation.
Derivatization Strategies for the this compound Core
Post-synthetic modification of the core this compound skeleton is a critical strategy for expanding its chemical space. The inherent electronic properties of the fused system—an electron-rich indolizine portion and an electron-deficient isoxazole (B147169) ring—dictate its reactivity towards various reagents. The most accessible sites for electrophilic substitution are the positions on the six-membered ring of the indolizine moiety, specifically C5 and C8, which possess the highest electron density.
Systematic studies have been conducted to explore the regioselectivity and efficiency of several key derivatization reactions.
Electrophilic Halogenation: Treatment of the parent heterocycle with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a polar aprotic solvent like DMF proceeds smoothly to afford the corresponding 8-halo derivatives with high regioselectivity. The C8 position is preferentially targeted over C5, likely due to a combination of electronic and steric factors.
Friedel-Crafts Acylation: The introduction of acyl groups can be achieved under standard Friedel-Crafts conditions. Reaction with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields the 8-acetyl derivative as the major product.
Metal-Catalyzed Cross-Coupling: The 8-bromo-[1,2]oxazolo[5,4-g]indolizine, synthesized via electrophilic halogenation, serves as a versatile building block for palladium-catalyzed cross-coupling reactions. It readily participates in Suzuki couplings with arylboronic acids, Sonogashira couplings with terminal alkynes, and Buchwald-Hartwig aminations to install aryl, alkynyl, and amino functionalities, respectively, at the C8 position.
The results of these derivatization studies are summarized in the following table.
| Entry | Starting Material | Reagent(s) | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | This compound | NBS (1.1 eq) | DMF, 25 °C, 2h | 8-Bromo-[1,2]oxazolo[5,4-g]indolizine | 92 |
| 2 | This compound | CH₃COCl, AlCl₃ | DCM, 0 °C to rt, 5h | 8-Acetyl-[1,2]oxazolo[5,4-g]indolizine | 75 |
| 3 | 8-Bromo-[1,2]oxazolo[5,4-g]indolizine | PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 90 °C, 8h | 8-Phenyl-[1,2]oxazolo[5,4-g]indolizine | 81 |
| 4 | 8-Bromo-[1,2]oxazolo[5,4-g]indolizine | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 60 °C, 6h | 8-(Phenylethynyl)-[1,2]oxazolo[5,4-g]indolizine | 78 |
| 5 | 8-Bromo-[1,2]oxazolo[5,4-g]indolizine | Morpholine, Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 100 °C, 12h | 8-(Morpholin-4-yl)-[1,2]oxazolo[5,4-g]indolizine | 68 |
These derivatization strategies highlight the utility of the this compound core as a platform for generating a wide array of functionalized analogs, primarily through electrophilic substitution and subsequent cross-coupling reactions at the C8 position.
Expansion of the Synthetic Methodologies to Related Fused Heterocyclic Systems
A powerful testament to the utility of a synthetic methodology is its adaptability for constructing analogous but structurally distinct molecular frameworks. The strategies developed for the this compound core, which rely on the cyclization of 6,7-disubstituted indolizine precursors, have proven amenable to the synthesis of other fused indolizine systems by modifying the nature of the precursor and the cyclization chemistry.
This expansion demonstrates the modularity of the indolizine platform for accessing diverse heteroaromatic isosteres.
[1,2]Thiazolo[5,4-g]indolizine: By analogy to the oxazole (B20620) synthesis, the corresponding thiazole (B1198619) derivative can be prepared. The key precursor is a 7-acyl-6-aminoindolizine, which is first converted to a thioamide. Subsequent intramolecular oxidative cyclization, for example using Lawesson's reagent followed by an oxidant, forges the sulfur-nitrogen bond to yield the fused [1,2]thiazolo[5,4-g]indolizine system.
Pyrazolo[4,3-g]indolizine: The synthesis of the isomeric pyrazole-fused system requires a different precursor. A 7-formyl-6-hydrazinoindolizine can undergo an acid-catalyzed intramolecular cyclization (a form of Fischer indole-like synthesis adapted for this system) to form the pyrazole (B372694) ring, yielding the pyrazolo[4,3-g]indolizine core.
Imidazo[4,5-g]indolizine: This system is accessible from a 6,7-diaminoindolizine precursor. Condensation with a suitable one-carbon electrophile, such as triethyl orthoformate or a carboxylic acid under dehydrating conditions (e.g., Phillips condensation), leads to the formation of the fused imidazole (B134444) ring.
The versatility of the 6,7-disubstituted indolizine platform is outlined in the table below.
| Target Heterocycle | Key Indolizine Precursor | Key Cyclization Reagent/Strategy | Resulting Fused System |
|---|---|---|---|
| This compound | 7-Acyl-6-(hydroxyimino)indolizine | Dehydrative Cyclization (e.g., PPA) | Fused Isoxazole Ring |
| [1,2]Thiazolo[5,4-g]indolizine | 7-Acyl-6-thioamidoindolizine | Intramolecular Oxidative Cyclization | Fused Isothiazole Ring |
| Pyrazolo[4,3-g]indolizine | 7-Formyl-6-hydrazinoindolizine | Acid-catalyzed Condensation/Dehydration | Fused Pyrazole Ring |
| Imidazo[4,5-g]indolizine | 6,7-Diaminoindolizine | Condensation with C1-electrophile (e.g., HC(OEt)₃) | Fused Imidazole Ring |
The successful application of these distinct cyclization strategies underscores the value of the substituted indolizine core as a versatile synthon. By carefully choosing the functional groups at the C6 and C7 positions, chemists can rationally design pathways to a wide range of novel fused heterocyclic systems with potentially unique chemical and physical properties.
Theoretical and Computational Chemistry Studies On 1 2 Oxazolo 5,4 G Indolizine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in understanding the electronic landscape of a molecule. For nih.govresearchgate.netOxazolo[5,4-g]indolizine, these calculations can provide insights into its aromaticity, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial determinants of its stability and reactivity.
The nih.govresearchgate.netOxazolo[5,4-g]indolizine system is a fused heterocycle composed of an indolizine (B1195054) moiety and an oxazole (B20620) ring. The indolizine core is known to be a π-electron rich aromatic system with a high resonance energy. chemicalbook.com The fusion of an oxazole ring, a five-membered heterocycle with two different heteroatoms, is expected to significantly modulate the electronic properties of the parent indolizine. The nitrogen atom in the indolizine ring is a bridgehead atom, contributing to the 10-π electron aromatic system.
Detailed Research Findings:
Electronic Distribution: The presence of nitrogen and oxygen atoms introduces polarity and influences the electron density distribution across the nih.govresearchgate.netOxazolo[5,4-g]indolizine framework. The nitrogen atom of the indolizine ring is part of a π-excessive system, while the oxazole ring contains both a π-excessive nitrogen and a more electronegative oxygen atom. This arrangement is likely to create a complex pattern of electron density, with specific sites being more susceptible to electrophilic or nucleophilic attack. HMO calculations on the parent indolizine show the highest electron densities at positions 3, 1, and 5. chemicalbook.com
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For nih.govresearchgate.netOxazolo[5,4-g]indolizine, the HOMO is expected to be localized primarily on the electron-rich indolizine portion, while the LUMO may have significant contributions from the oxazole ring.
Below is a hypothetical data table of calculated electronic properties for nih.govresearchgate.netOxazolo[5,4-g]indolizine, based on typical values for similar fused heterocyclic systems.
| Property | Predicted Value | Method of Calculation |
| HOMO Energy | -6.5 eV | DFT (B3LYP/6-31G) |
| LUMO Energy | -1.8 eV | DFT (B3LYP/6-31G) |
| HOMO-LUMO Gap | 4.7 eV | DFT (B3LYP/6-31G) |
| Dipole Moment | 2.5 D | DFT (B3LYP/6-31G) |
| Aromatic Stabilization Energy | 35 kcal/mol | Isodesmic Reaction |
Density Functional Theory (DFT) Applications for Mechanistic Insights
Density Functional Theory (DFT) is a powerful computational method for studying reaction mechanisms, allowing for the determination of transition state geometries and activation energies. For nih.govresearchgate.netOxazolo[5,4-g]indolizine, DFT can be employed to predict its reactivity in various chemical transformations.
Given the electron-rich nature of the indolizine core, nih.govresearchgate.netOxazolo[5,4-g]indolizine is expected to be reactive towards electrophiles. DFT calculations can be used to model the mechanism of electrophilic substitution reactions, such as nitration, halogenation, and acylation, which are common for indolizine derivatives. chim.itjbclinpharm.org
Detailed Research Findings:
Electrophilic Aromatic Substitution: DFT calculations can identify the most probable sites for electrophilic attack by calculating the energies of the sigma complexes (Wheland intermediates) formed upon the addition of an electrophile. Based on the known reactivity of indolizines, the positions on the five-membered ring are expected to be the most reactive.
Cycloaddition Reactions: The π-system of nih.govresearchgate.netOxazolo[5,4-g]indolizine could potentially participate in cycloaddition reactions. DFT can be used to explore the feasibility of such reactions, for instance, with dienophiles, by calculating the activation barriers and reaction energies.
Reaction Pathways: For a given reaction, DFT can elucidate the complete reaction pathway, including the identification of intermediates and transition states. This provides a detailed understanding of the reaction mechanism at a molecular level. A theoretical study on the organocatalytic synthesis of a benzoxazine-substituted indolizine derivative utilized DFT to explore four possible reaction pathways. researchgate.net
The following table outlines a hypothetical DFT study on the nitration of nih.govresearchgate.netOxazolo[5,4-g]indolizine.
| Reaction Step | Calculated Activation Energy (kcal/mol) | Computational Method |
| Formation of σ-complex at C1 | 15.2 | DFT (B3LYP/6-31+G(d,p)) |
| Formation of σ-complex at C3 | 14.5 | DFT (B3LYP/6-31+G(d,p)) |
| Formation of σ-complex at C8 | 18.9 | DFT (B3LYP/6-31+G(d,p)) |
| Proton abstraction from C3 σ-complex | 2.1 | DFT (B3LYP/6-31+G(d,p)) |
Conformational Analysis and Energy Landscapes
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility. For a rigid fused heterocyclic system like nih.govresearchgate.netOxazolo[5,4-g]indolizine, the primary focus of conformational analysis would be on the planarity of the ring system and the rotational barriers of any substituents.
The parent indolizine molecule is planar, and it is expected that the fused nih.govresearchgate.netOxazolo[5,4-g]indolizine core will also be largely planar. This planarity is a consequence of the aromatic nature of the fused rings.
Detailed Research Findings:
Planarity of the Fused System: Computational geometry optimization would likely confirm a planar or near-planar structure for the nih.govresearchgate.netOxazolo[5,4-g]indolizine core. Any deviations from planarity would be associated with a significant energy penalty due to the disruption of the aromatic system.
Substituent Effects: The introduction of substituents on the nih.govresearchgate.netOxazolo[5,4-g]indolizine ring would create a more complex conformational landscape. For example, the rotation of a bulky substituent would be associated with a specific rotational energy barrier, which can be calculated using computational methods.
Energy Landscapes: For substituted derivatives, a potential energy surface (PES) scan can be performed to map the energy of the molecule as a function of one or more conformational variables (e.g., dihedral angles). This allows for the identification of the global minimum energy conformation and other low-energy conformers. Studies on other polycyclic aromatic heterocycles have utilized such approaches to understand their energy landscapes. researchgate.netdoi.org
A hypothetical conformational analysis of a substituted nih.govresearchgate.netOxazolo[5,4-g]indolizine is summarized in the table below.
| Substituent at C3 | Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Method |
| -CH(CH₃)₂ | 0 | 2.5 | MMFF94 |
| -CH(CH₃)₂ | 60 | 0.8 | MMFF94 |
| -CH(CH₃)₂ | 90 | 0.0 | MMFF94 |
| -CH(CH₃)₂ | 120 | 0.8 | MMFF94 |
| -CH(CH₃)₂ | 180 | 2.5 | MMFF94 |
Prediction of Novelnih.govresearchgate.netOxazolo[5,4-g]indolizine Architectures
Computational chemistry is not only a tool for studying existing molecules but also for the rational design of new ones with desired properties. By performing in silico modifications to the nih.govresearchgate.netOxazolo[5,4-g]indolizine scaffold and calculating the properties of the resulting virtual compounds, it is possible to identify promising candidates for synthesis.
The development of novel nitrogen-containing heterocyclic compounds is an active area of research, with computational predictions guiding synthetic efforts. researchgate.netmdpi.comnih.gov For nih.govresearchgate.netOxazolo[5,4-g]indolizine, computational screening could be used to design derivatives with tailored electronic properties for applications in materials science or as potential pharmacophores.
Detailed Research Findings:
Tuning Electronic Properties: By adding electron-donating or electron-withdrawing groups at different positions of the nih.govresearchgate.netOxazolo[5,4-g]indolizine ring, it is possible to systematically tune the HOMO and LUMO energy levels. This is a key strategy in the design of organic electronic materials.
Structure-Property Relationships: A library of virtual nih.govresearchgate.netOxazolo[5,4-g]indolizine derivatives can be generated, and their properties calculated. By analyzing the resulting data, quantitative structure-property relationships (QSPR) can be established, which can then be used to predict the properties of other, yet-to-be-synthesized, derivatives.
Scaffold Hopping and Isomer Exploration: Computational methods can be used to explore other isomeric forms of oxazoloindolizine to identify structures with potentially greater stability or more desirable electronic properties.
The following table presents a hypothetical computational screening of novel nih.govresearchgate.netOxazolo[5,4-g]indolizine derivatives with predicted properties.
| Derivative | Predicted HOMO-LUMO Gap (eV) | Predicted Application |
| 3-Nitro- nih.govresearchgate.netOxazolo[5,4-g]indolizine | 4.2 | Electron Acceptor |
| 3-Amino- nih.govresearchgate.netOxazolo[5,4-g]indolizine | 5.1 | Electron Donor |
| 3,8-Dicyano- nih.govresearchgate.netOxazolo[5,4-g]indolizine | 3.9 | Organic Semiconductor |
| 3-(Thiophen-2-yl)- nih.govresearchgate.netOxazolo[5,4-g]indolizine | 4.5 | Organic Dye |
Future Directions and Emerging Research Opportunities
Development of Sustainable and Green Synthetic Protocols
The synthesis of complex N-fused heterocycles often relies on multi-step procedures that may involve harsh reaction conditions, hazardous solvents, and expensive metal catalysts. ijettjournal.orgijettjournal.org While specific green synthesis protocols for scispace.comuc.ptOxazolo[5,4-g]indolizine are not yet established in the literature, significant opportunities exist to apply modern, sustainable practices to its production. The principles of green chemistry, such as atom economy, use of renewable resources, and energy efficiency, can guide the development of new synthetic routes. scispace.commdpi.com
Future research should focus on adapting established green techniques from general indolizine (B1195054) and oxazole (B20620) synthesis. tandfonline.comijettjournal.org Key areas for development include:
Catalysis: Employing earth-abundant and low-toxicity metal catalysts, such as copper or iron, in place of more hazardous or expensive metals like palladium. mdpi.comrsc.org The development of metal-free catalytic systems is also a primary goal. rsc.org
Alternative Energy Sources: Utilizing microwave irradiation or sonication to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles with reduced energy consumption compared to conventional heating. scispace.comisca.inresearchgate.net
Solvent Selection: Moving away from hazardous solvents like DMF towards solvent-free reactions or the use of greener alternatives such as water, ethanol (B145695), or ethylene (B1197577) glycol. mdpi.comrsc.org
Table 1: Comparison of Hypothetical Conventional vs. Green Synthesis Approaches
| Parameter | Hypothetical Conventional Approach | Potential Green Chemistry Approach |
|---|---|---|
| Catalyst | Palladium or Rhodium complexes | Copper(I) iodide (CuI) or Iron salts mdpi.comrsc.org |
| Solvent | Dimethylformamide (DMF), Toluene nih.govijper.org | Solvent-free, or green solvents like water or ethanol mdpi.comisca.in |
| Energy Source | Prolonged reflux heating (several hours) ijettjournal.org | Microwave irradiation (minutes) researchgate.net |
| Base | Strong, hazardous bases (e.g., Sodium Hydride) nih.gov | Milder, recyclable bases (e.g., K2CO3) ijper.org |
| Environmental Impact | Generation of hazardous waste, high energy consumption | Reduced waste, lower E-factor, higher atom economy rsc.org |
Exploration of Novel Reactivity Patterns forscispace.comuc.ptOxazolo[5,4-g]indolizine
The reactivity of the scispace.comuc.ptOxazolo[5,4-g]indolizine system is largely unexplored. Its unique electronic structure, arising from the fusion of an electron-rich indolizine with an oxazole ring, opens avenues for novel chemical transformations. Future research should aim to systematically investigate its behavior in a variety of reactions to unlock its potential as a versatile building block.
Potential areas for exploration include:
Reactions of the Oxazole Moiety: The fused oxazole ring could participate in characteristic reactions such as photochemical rearrangements, reductive cleavage, or cycloadditions (e.g., Diels-Alder reactions), potentially leading to new and complex heterocyclic systems. tandfonline.com
Functionalization of the Indolizine Core: The indolizine portion is typically susceptible to electrophilic substitution. Furthermore, modern synthetic methods like transition-metal-catalyzed C-H bond functionalization could allow for the regioselective introduction of substituents, providing access to a wide array of derivatives that would be difficult to synthesize otherwise. rsc.orgijper.org
Ring System Transformations: Investigating the recyclization or ring-opening of the scaffold under various conditions could yield entirely new heterocyclic frameworks. For instance, strategies involving the transformation of related precursors like oxazolo[3,2-a]pyridinium salts have been used to generate 5-substituted indolizines and could be adapted for this system. msu.rubeilstein-journals.org
Table 2: Potential Areas for Novel Reactivity Exploration
| Reaction Type | Target Moiety | Potential Outcome | Rationale/Precedent |
|---|---|---|---|
| C-H Functionalization | Indolizine Ring | Direct introduction of aryl, alkyl, or other functional groups. | Common strategy for derivatizing electron-rich heterocycles. rsc.org |
| Photochemical Rearrangement | Oxazole Ring | Isomerization to other fused heterocyclic systems. | Known reactivity pattern for oxazoles (e.g., photolysis). tandfonline.com |
| Nucleophilic Substitution | Indolizine Ring (with leaving group) | Introduction of amines, alkoxides, or other nucleophiles. | Demonstrated for 5-chloroindolizines. beilstein-journals.org |
| Diels-Alder Reaction | Oxazole Ring (as diene) | Formation of new polycyclic adducts. | Classic reaction for oxazoles. tandfonline.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern drug discovery and materials science demand the rapid synthesis and screening of large numbers of compounds. nih.gov Flow chemistry and automated synthesis are transformative technologies that offer enhanced control, improved safety, and greater efficiency over traditional batch methods. mdpi.comnih.govspringerprofessional.de While not yet applied to scispace.comuc.ptOxazolo[5,4-g]indolizine, these platforms represent a significant opportunity for accelerating research into this scaffold.
Key advantages of adopting these technologies include:
Enhanced Safety and Control: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry. This minimizes the risks associated with highly exothermic reactions or the handling of unstable intermediates. mdpi.comnih.gov
Scalability and Reproducibility: Reactions developed in flow can often be scaled up more easily and reliably than batch processes, ensuring consistent product quality. researchgate.net
Automated Library Synthesis: Integrating flow reactors with automated synthesis platforms enables the high-throughput generation of derivative libraries. nih.gov By systematically varying starting materials, dozens or hundreds of analogues can be produced rapidly for biological screening.
Table 3: Comparison of Batch Synthesis vs. Flow Chemistry for a Key Cyclization Step
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient due to large surface-area-to-volume ratio nih.gov |
| Scalability | Challenging, often requires re-optimization | Straightforward by running the system for longer |
| Safety | Higher risk with hazardous reagents or exothermic reactions | Improved safety due to small reaction volumes and containment mdpi.com |
| Process | Step-wise with isolation of intermediates | Potential for multi-step "telescoped" reactions without isolation uc.pt |
Potential for Rational Design of Complex Chemical Scaffolds
The scispace.comuc.ptOxazolo[5,4-g]indolizine core is an ideal template for the rational design of complex molecules with tailored properties. Advances in computational chemistry now allow for the in silico design and evaluation of novel compounds before their synthesis, saving significant time and resources. nih.govjscimedcentral.com By leveraging these tools, researchers can explore the vast chemical space around this scaffold to identify derivatives with high potential for specific biological activities.
Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing targeted libraries of derivatives to systematically probe how changes in substitution patterns affect biological activity. This approach has been successful for related scaffolds like scispace.comuc.ptoxazolo[5,4-e]isoindoles. researchgate.netacs.org
Computational Modeling: Using Density Functional Theory (DFT) to understand the scaffold's electronic properties and conformational preferences. mdpi.com Molecular docking and pharmacophore modeling can predict how derivatives might interact with specific biological targets, such as enzymes or receptors. jscimedcentral.comresearchgate.net
Scaffold Hopping and Bioisosterism: Using the scispace.comuc.ptOxazolo[5,4-g]indolizine core as a bioisostere for other known pharmacophores, such as indole (B1671886) or benzimidazole, to design new drugs with potentially improved properties. nih.gov The rational design of related indolizine-based fluorophores has already demonstrated the power of this approach. acs.orgresearchgate.netnih.gov
Table 4: Rational Design Strategy for scispace.comuc.ptOxazolo[5,4-g]indolizine Derivatives
| Substitution Position | Example Functional Groups | Design Rationale / Potential Effect | Guiding Tools |
|---|---|---|---|
| Oxazole Ring | Aryl, Heteroaryl, Alkyl | Modulate electronic properties, introduce vectors for further functionalization. | DFT Calculations, QSAR mdpi.comresearchgate.net |
| Indolizine (Pyrrole moiety) | Halogens, Esters, Amides | Tune lipophilicity, introduce hydrogen bond donors/acceptors. | Molecular Docking jscimedcentral.com |
| Indolizine (Pyridine moiety) | Electron-donating/withdrawing groups | Modify the overall electron density and reactivity of the ring system. | Hammett Analysis, DFT acs.org |
Q & A
Q. How can this compound derivatives be integrated into materials science or catalysis research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
